(E)-Cinnamyl 2-methylisocrotonate
Description
(E)-Cinnamyl 2-methylisocrotonate is an organic compound with the molecular formula C13H16O2. It is an ester formed from cinnamyl alcohol and 2-methylisocrotonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Structure
3D Structure
Properties
CAS No. |
84254-87-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenylprop-2-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
InChI Key |
KRNURAJANZKGQN-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cinnamyl 2-methylisocrotonate typically involves the esterification of cinnamyl alcohol with 2-methylisocrotonic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-Cinnamyl 2-methylisocrotonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-Cinnamyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-Cinnamyl 2-methylisocrotonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-Cinnamyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A precursor in the synthesis of (E)-Cinnamyl 2-methylisocrotonate, known for its antimicrobial properties.
Cinnamyl Alcohol: Another precursor, used in the synthesis of various esters and known for its pleasant fragrance.
2-Methylisocrotonic Acid: A key reactant in the synthesis, contributing to the unique properties of the final product.
Uniqueness
(E)-Cinnamyl 2-methylisocrotonate is unique due to its specific ester structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
